3-Hydroxykynurenamine
Overview
Description
3-Hydroxykynurenamine is a biogenic amine produced via an alternative pathway of tryptophan metabolism. It exhibits significant anti-inflammatory and immunomodulatory properties . This compound plays a crucial role in maintaining immunological tolerance and has been studied for its potential therapeutic applications in various inflammatory and immune-mediated conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxykynurenamine can be synthesized from L-kynurenine through a series of chemical reactions. One common method involves the ozonolysis of L-tryptophan to produce L-kynurenine, followed by further chemical modifications to obtain this compound .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxykynurenamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used to introduce different functional groups into the molecule.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinolinic acid derivatives .
Scientific Research Applications
3-Hydroxykynurenamine has been extensively studied for its applications in various fields:
Chemistry: It serves as a precursor for synthesizing other biologically active compounds.
Biology: It plays a role in modulating immune responses and maintaining immunological tolerance.
Industry: Its anti-inflammatory properties make it a valuable compound for developing new pharmaceuticals.
Mechanism of Action
3-Hydroxykynurenamine exerts its effects by inhibiting the IFN-γ mediated STAT1/NF-κΒ pathway in both mouse and human dendritic cells. This inhibition leads to a decrease in the release of pro-inflammatory chemokines and cytokines, such as TNF, IL-6, and IL12p70 . The compound also reduces the production of inflammatory cytokines and improves immune-mediated conditions in experimental models .
Comparison with Similar Compounds
Kynurenine: Another metabolite of tryptophan with immunomodulatory properties.
3-Hydroxykynurenine: A related compound involved in UV light filtration in the human lens.
Quinolinic Acid: A neurotoxic metabolite in the kynurenine pathway.
Uniqueness: 3-Hydroxykynurenamine is unique due to its specific anti-inflammatory and immunomodulatory effects, which are mediated through the inhibition of the STAT1/NF-κΒ pathway . This makes it a promising candidate for therapeutic applications in immune-mediated diseases.
Properties
IUPAC Name |
3-amino-1-(2-amino-3-hydroxyphenyl)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-5-4-7(12)6-2-1-3-8(13)9(6)11/h1-3,13H,4-5,10-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOPEICAGBYCFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)N)C(=O)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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